![molecular formula C8H15NO B12976233 (S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12976233.png)
(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane
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Overview
Description
(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane is a spirocyclic compound featuring a unique structure that combines both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane can be achieved through a multi-step process. One common method involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to imines, followed by cyclization to form the spirocyclic structure . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature control and solvent recycling, is crucial to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated spirocyclic compounds.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic drugs.
Biology: Investigated for its potential as a ligand in receptor studies due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. For example, it could interact with enzymes or ion channels, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: Similar spirocyclic structure but lacks the methyl group.
2,7-Diazaspiro[3.5]nonane: Contains two nitrogen atoms within the ring system.
Uniqueness
(S)-7-Methyl-5-oxa-8-azaspiro[3.5]nonane is unique due to the presence of both oxygen and nitrogen atoms in its spirocyclic structure, along with a methyl group that can influence its chemical reactivity and biological activity. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
(7S)-7-methyl-5-oxa-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15NO/c1-7-5-10-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
VCJVTYOVJIOUIP-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1COC2(CCC2)CN1 |
Canonical SMILES |
CC1COC2(CCC2)CN1 |
Origin of Product |
United States |
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